Hexylcaine

Übersicht

Beschreibung

Hexylcainhydrochlorid, auch bekannt als Cyclaine oder Osmocain, ist ein kurz wirkendes Lokalanästhetikum. Es wird hauptsächlich zur Oberflächenanwendung, Infiltration oder Nervenblockade eingesetzt. Hexylcainhydrochlorid wirkt, indem es die Natriumkanal-Leitung hemmt, was zu einer vorübergehenden Blockade der Nervenleitung führt .

Vorbereitungsmethoden

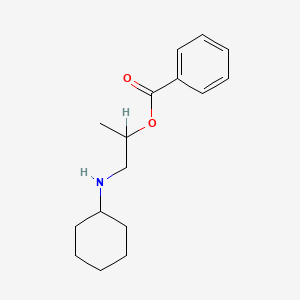

Hexylcainhydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert. Der Syntheseweg beinhaltet die reduktive Aminierung zwischen 1-Amino-2-propanol und Cyclohexanon, was zu 1-Cyclohexylamino-2-propanol führt. Dieser Zwischenstoff wird dann mit Benzoylchlorid behandelt, um den Ester zu bilden, wodurch die Synthese von Hexylcainhydrochlorid abgeschlossen wird .

Chemische Reaktionsanalyse

Hexylcainhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hexylcainhydrochlorid kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Amin reduziert werden.

Substitution: Hexylcainhydrochlorid kann Substitutionsreaktionen eingehen, insbesondere nukleophile Substitution, bei der die Estergruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Analyse Chemischer Reaktionen

Hexylcaine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound hydrochloride can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: this compound hydrochloride can undergo substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hexylcainhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen von Lokalanästhetika und ihre Wechselwirkungen mit Natriumkanälen zu untersuchen.

Biologie: Hexylcainhydrochlorid wird in der Forschung verwendet, um die Auswirkungen von Lokalanästhetika auf die Nervenleitung und zelluläre Prozesse zu verstehen.

Medizin: Es wird auf seine potenzielle Verwendung in verschiedenen medizinischen Verfahren untersucht, die eine Lokalanästhesie erfordern.

Industrie: Hexylcainhydrochlorid wird bei der Entwicklung neuer Anästhetika-Formulierungen und -Verabreichungssysteme eingesetzt

Wirkmechanismus

Hexylcainhydrochlorid wirkt hauptsächlich durch Hemmung des Natriumeinstroms durch spannungsgesteuerte Natriumkanäle in der neuronalen Zellmembran peripherer Nerven. Wenn der Natriumeinstrom unterbrochen wird, kann kein Aktionspotenzial entstehen und die Signalübertragung wird somit gehemmt. Die Rezeptorstelle wird vermutet, sich am cytoplasmatischen (inneren) Teil des Natriumkanals zu befinden .

Wirkmechanismus

Hexylcaine hydrochloride acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .

Vergleich Mit ähnlichen Verbindungen

Hexylcainhydrochlorid ähnelt anderen Lokalanästhetika wie Lidocain, Procain und Benzocain. Es ist einzigartig in seiner kurzen Wirkdauer und spezifischen Hemmung von Natriumkanälen. Hier ist ein Vergleich mit ähnlichen Verbindungen:

Lidocain: Längere Wirkdauer und wird für verschiedene Arten der Anästhesie eingesetzt.

Procain: Kürzere Wirkdauer im Vergleich zu Lidocain, aber länger als Hexylcainhydrochlorid.

Benzocain: Wird hauptsächlich für die topische Anästhesie eingesetzt und hat eine andere chemische Struktur als Hexylcainhydrochlorid

Die Einzigartigkeit von Hexylcainhydrochlorid liegt in seiner spezifischen Hemmung von Natriumkanälen und seiner kurzen Wirkdauer, wodurch es sich für Verfahren eignet, die einen schnellen Beginn und eine kurz anhaltende Anästhesie erfordern.

Biologische Aktivität

Hexylcaine, also known as cyclaine or osmocaine, is a short-acting local anesthetic that primarily functions by inhibiting sodium channel conduction in neuronal cell membranes. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and associated research findings.

This compound acts by blocking voltage-gated sodium channels in peripheral nerves. This inhibition prevents the influx of sodium ions, essential for the generation of action potentials in neurons. Consequently, nerve conduction is temporarily disrupted, leading to localized anesthesia. The receptor site for this compound is located at the cytoplasmic portion of the sodium channel, which is crucial for its anesthetic effects .

Pharmacokinetics

- Elimination Half-Life : Less than 10 minutes

- Metabolism : Hydrolyzed by plasma esterases to benzoic acid and other derivatives

- Absorption and Distribution : Specific data on absorption and volume of distribution are not available. However, it is known to cross the blood-brain barrier .

Clinical Applications

This compound has been utilized for various medical procedures requiring localized anesthesia. Its applications include:

- Surface Anesthesia : For minor surgical procedures.

- Infiltration Anesthesia : Administered directly into tissues.

- Nerve Blocks : Used to anesthetize specific nerves during surgery.

Despite its effectiveness, this compound has been withdrawn from the U.S. market due to safety concerns and adverse effects associated with overdose .

Adverse Effects

Overdose of this compound can lead to significant adverse effects, including:

- Headache

- Tinnitus

- Numbness and tingling around the mouth and tongue

- Convulsions

- Respiratory failure

- Decreased cardiac function .

Comparative Studies

Several studies have compared this compound with other local anesthetics such as procaine and lidocaine. A notable study highlighted that this compound demonstrated comparable tissue irritation profiles when compared to these alternatives. This suggests that while it may be effective, the choice of local anesthetic should consider potential irritation and patient-specific factors .

Table 1: Comparative Study of Local Anesthetics

| Anesthetic | Tissue Irritation Score | Duration of Action | Common Uses |

|---|---|---|---|

| This compound | Moderate | Short | Surface anesthesia, nerve blocks |

| Procaine | Low | Short | Dental procedures |

| Lidocaine | Low | Intermediate | Wide range of surgical procedures |

Case Studies

A recent clinical evaluation assessed a 5% this compound preparation for its antipruritic effects in patients with pruritic dermatoses. The study involved 56 cases over six months, demonstrating promising results in alleviating itching without significant side effects . Additionally, another study focused on chronic anxiety disorders following acute non-allergic reactions to procaine penicillin, indirectly providing insights into patient responses to local anesthetics like this compound .

Eigenschaften

IUPAC Name |

1-(cyclohexylamino)propan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-13(12-17-15-10-6-3-7-11-15)19-16(18)14-8-4-2-5-9-14/h2,4-5,8-9,13,15,17H,3,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLKMKYDWHYZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCC1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

532-76-3 (hydrochloride) | |

| Record name | Hexylcaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047863 | |

| Record name | Hexylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexylcaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.71e-03 g/L | |

| Record name | Hexylcaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hexyl caine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. | |

| Record name | Hexylcaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

532-77-4 | |

| Record name | Hexylcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylcaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylcaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXYLCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511IU0826Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexylcaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177-178.5 | |

| Record name | Hexylcaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.